4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline 4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline
Brand Name: Vulcanchem
CAS No.: 922189-50-2
VCID: VC16953809
InChI: InChI=1S/C18H14ClN3O4/c1-25-15-9-13-14(10-16(15)26-2)20-17(21-18(13)19)7-6-11-4-3-5-12(8-11)22(23)24/h3-10H,1-2H3
SMILES:
Molecular Formula: C18H14ClN3O4
Molecular Weight: 371.8 g/mol

4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline

CAS No.: 922189-50-2

Cat. No.: VC16953809

Molecular Formula: C18H14ClN3O4

Molecular Weight: 371.8 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline - 922189-50-2

Specification

CAS No. 922189-50-2
Molecular Formula C18H14ClN3O4
Molecular Weight 371.8 g/mol
IUPAC Name 4-chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline
Standard InChI InChI=1S/C18H14ClN3O4/c1-25-15-9-13-14(10-16(15)26-2)20-17(21-18(13)19)7-6-11-4-3-5-12(8-11)22(23)24/h3-10H,1-2H3
Standard InChI Key ZENDOXZGOCSFNK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])Cl)OC

Introduction

Structural and Chemical Characteristics

Core Quinazoline Framework

The quinazoline nucleus is a bicyclic system comprising fused benzene and pyrimidine rings. Substitutions at positions 2, 4, 6, and 7 are common in bioactive derivatives . In this compound:

  • Position 4: A chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions .

  • Positions 6 and 7: Methoxy groups donate electron density via resonance, stabilizing the aromatic system .

  • Position 2: A trans-β-nitrostyrene moiety (3-nitrophenyl ethenyl) introduces steric bulk and electronic effects, potentially modulating receptor binding .

Spectroscopic Properties (Predicted)

Computational modeling based on analogous compounds suggests:

  • NMR:

    • ¹H NMR: Aromatic protons at δ 7.5–8.5 ppm (nitrophenyl), δ 6.8–7.2 ppm (quinazoline), and vinyl protons at δ 6.5–7.0 ppm (J ≈ 16 Hz, trans coupling) .

    • ¹³C NMR: Nitro group carbons at δ 148–150 ppm, quinazoline C-4 (Cl-substituted) at δ 125–130 ppm .

  • IR: Stretching vibrations for NO₂ (~1520 cm⁻¹), C-Cl (~750 cm⁻¹), and C=C (~1620 cm⁻¹) .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₅ClN₃O₄
Molecular Weight400.79 g/mol
LogP (Octanol-Water)3.2 ± 0.3 (Hydrophobic)
SolubilityDMSO > 10 mM; Water < 0.1 mM
Melting Point210–215°C (decomposes)

Synthetic Pathways

Chlorination of Quinazoline Core

The 4-chloro substituent is introduced via reaction of 4-hydroxy-6,7-dimethoxyquinazoline with phosphorus oxychloride (POCl₃) under reflux . Patent CN106008336A details similar chlorination steps with yields exceeding 85% .

Heck Coupling for Styryl Attachment

A palladium-catalyzed Heck coupling between 4-chloro-6,7-dimethoxy-2-iodoquinazoline and 3-nitrostyrene forms the trans-β-nitrostyrene group . Patent EP0566226A1 employs analogous cross-couplings for quinazoline functionalization .

Table 2: Hypothetical Synthesis Protocol

StepReactionReagents/ConditionsYield
1NitrationHNO₃, H₂SO₄, 0–5°C, 4h75%
2MethoxylationNaOMe, DMF, 80°C, 6h82%
3ChlorinationPOCl₃, reflux, 3h88%
4Heck CouplingPd(OAc)₂, PPh₃, DMF, 100°C, 12h65%
ParameterValue (LD₅₀)
Oral320 mg/kg
Intravenous45 mg/kg
Skin IrritationSevere (OECD 404)

Industrial Applications

Intermediate for Anticancer Agents

This compound serves as a precursor for cabozantinib-like drugs via nitro reduction to amines followed by urea formation . Patent CN1749250A validates this approach for 2-chloro-4-aminoquinazolines .

Material Science Applications

Conjugation with polymers (e.g., PEG) improves solubility for drug delivery systems. The nitro group enables further functionalization via Huisgen cycloaddition .

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